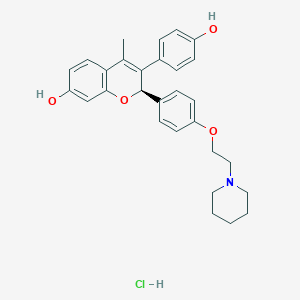![molecular formula C18H14N4S B8144880 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline](/img/structure/B8144880.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
Descripción general
Descripción
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline is a compound with the chemical formula C₁₈H₁₄N₄S and a molecular weight of 318.4 g/mol . It features an electron-deficient benzo[c][1,2,5]thiadiazole core with two aniline groups attached at the 4 and 7 positions . This compound is known for its applications in various fields, including photocatalysis, organic electronics, and photodynamic therapy .
Métodos De Preparación
The synthesis of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline can be achieved through several methods. One common approach involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with aniline in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Major products formed from these reactions include quinones, amine derivatives, and substituted benzothiadiazoles .
Aplicaciones Científicas De Investigación
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline involves its ability to generate reactive oxygen species upon irradiation. This property is particularly useful in photodynamic therapy, where the compound produces singlet oxygen that can induce cell death in cancer cells . The molecular targets and pathways involved include the interaction with cellular components, leading to oxidative stress and apoptosis .
Comparación Con Compuestos Similares
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline can be compared with other similar compounds, such as:
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: This compound has a similar benzo[c][1,2,5]thiadiazole core but with benzoic acid groups instead of aniline groups.
4,7-Bis(4-aminophenyl)-2,1,3-benzothiadiazole: This compound is structurally similar but may have different electronic properties and applications.
The uniqueness of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline lies in its combination of electron-deficient core and aniline groups, which confer specific reactivity and functionality for various applications .
Propiedades
IUPAC Name |
4-[4-(4-aminophenyl)-2,1,3-benzothiadiazol-7-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODNHZESHSUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)



![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)




![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8144858.png)


